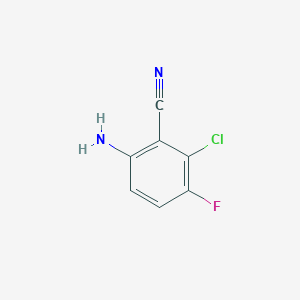

2-Amino-6-chloro-5-fluorobenzonitrile

Description

Significance of Substituted Benzonitriles as Versatile Synthetic Precursors

Substituted benzonitriles are key intermediates in organic synthesis due to the versatile reactivity of the nitrile group. They serve as precursors for the synthesis of a variety of important chemical entities, including amines, amides, carboxylic acids, and ketones. Of particular note is their role in the construction of heterocyclic compounds, which form the backbone of many pharmaceutical and agrochemical products.

The presence of an amino group, as in aminobenzonitriles, further enhances their synthetic utility. These compounds are ideal precursors for the synthesis of fused heterocyclic systems, such as quinazolines, quinolines, and benzodiazepines, which are known to possess a broad spectrum of biological activities. ossila.comossila.com For instance, 2-aminobenzonitriles can undergo condensation and cyclization reactions with various electrophiles to afford these important scaffolds. ossila.com The specific substitution pattern on the benzonitrile (B105546) ring dictates the course of these reactions and the nature of the resulting products.

Overview of the Unique Chemical Attributes of 2-Amino-6-chloro-5-fluorobenzonitrile

This compound, identified by its CAS number 2092610-02-9, is a polysubstituted aromatic compound. chemicalbook.com Its structure is characterized by a benzonitrile core with an amino group at the 2-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position. This specific arrangement of substituents imparts a unique set of chemical properties to the molecule.

The electron-withdrawing nature of the nitrile group, along with the chlorine and fluorine atoms, influences the electron density of the aromatic ring. This, in turn, affects the reactivity of the amino group and the aromatic ring itself in various chemical transformations. The presence of both chlorine and fluorine atoms offers the potential for differential reactivity, allowing for selective transformations at different positions on the ring.

While detailed research specifically on this compound is not extensively documented in publicly available literature, its structural features suggest its primary utility as a building block in medicinal chemistry and materials science. The combination of a reactive amino group and a versatile nitrile function, modulated by the electronic effects of the halogen substituents, makes it a promising candidate for the synthesis of novel bioactive compounds and functional materials. Its commercial availability from various suppliers indicates its use in ongoing research and development. chemicalbook.com

Chemical and Physical Properties

| Property | 2-Amino-6-fluorobenzonitrile (B142694) | 2-Amino-5-fluorobenzonitrile (B1271947) | 2-Amino-6-chlorobenzonitrile |

| CAS Number | 77326-36-4 | 61272-77-3 | 6575-11-7 |

| Molecular Formula | C₇H₅FN₂ | C₇H₅FN₂ | C₇H₅ClN₂ |

| Molecular Weight | 136.13 g/mol | 136.13 g/mol | 152.58 g/mol |

| Melting Point | 125-128 °C | 92-96 °C | 134-136 °C |

| Appearance | White to light yellow powder/crystal | Grey powder | Solid |

Data for analogous compounds is sourced from commercial supplier information and is intended for comparative purposes. ossila.comsigmaaldrich.comsigmaaldrich.com

Research Findings and Synthetic Applications

While specific research focused solely on this compound is limited, the broader class of halogenated 2-aminobenzonitriles has been the subject of considerable investigation. These compounds are highly valued as intermediates in the synthesis of biologically active heterocycles.

The primary application of 2-aminobenzonitrile (B23959) derivatives is in the synthesis of quinazolines and quinazolinones. ossila.com These bicyclic heterocycles are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimalarial properties. ossila.com The general synthetic strategy involves the reaction of the 2-aminobenzonitrile with an aldehyde, ketone, or carboxylic acid derivative to construct the second ring of the quinazoline (B50416) system.

For example, 2-amino-6-fluorobenzonitrile is a known precursor for the synthesis of quinazoline derivatives. ossila.com The ortho-positioning of the amino and nitrile groups facilitates the cyclization reaction. It is highly probable that this compound would serve a similar role, with the chloro and fluoro substituents providing opportunities for further functionalization or to modulate the biological activity of the final product. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFOSLPPNMDVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 6 Chloro 5 Fluorobenzonitrile

Regioselective Functionalization Approaches in Benzonitrile (B105546) Synthesis

Regioselective functionalization is crucial for the efficient synthesis of complex aromatic compounds from simpler precursors. The challenge lies in directing incoming functional groups to a specific position on the benzene (B151609) ring, overcoming the statistical distribution that would otherwise lead to a mixture of isomers. In the context of benzonitrile synthesis, the electronic properties of the existing substituents—the electron-donating amino group and the electron-withdrawing nitrile and halogen groups—play a determinative role in the outcome of subsequent reactions. researchgate.netresearchgate.net

Direct halogenation is a common method for introducing halogen atoms onto an aromatic ring. In the case of synthesizing 2-amino-6-chloro-5-fluorobenzonitrile, a potential strategy involves the direct chlorination of a precursor such as 2-amino-5-fluorobenzonitrile (B1271947). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present. The powerful activating and ortho-, para-directing effect of the amino group, combined with the deactivating and meta-directing effects of the nitrile and fluorine substituents, must be carefully considered to achieve chlorination at the desired C-6 position.

A relevant synthetic approach involves the ring chlorination of anthranilic acid using sulphuryl chloride to produce 5-chloroanthranilic acid, which can then be converted to the corresponding benzonitrile. chemicalbook.com This demonstrates the feasibility of direct chlorination on an aminobenzoic acid core, a principle applicable to aminobenzonitrile precursors.

Table 1: Reagents for Direct Chlorination

| Reagent | Typical Conditions | Comments |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile, room temperature or gentle heating | Mild chlorinating agent, often used to avoid over-halogenation. |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., dichloromethane), often at low temperatures | A more reactive reagent, suitable for less activated rings. chemicalbook.com |

This table presents common chlorinating agents and their general application conditions in electrophilic aromatic substitution.

Halogen exchange (Halex) reactions provide a powerful method for introducing fluorine atoms into an aromatic ring, typically by displacing a chlorine atom. wikipedia.org This nucleophilic aromatic substitution is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitrile or nitro group. wikipedia.org The process generally involves heating the aryl chloride with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF) or caesium fluoride (CsF), in a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane. wikipedia.org

While the Halex process is most commonly used to convert aryl chlorides to aryl fluorides, the reverse reaction is less common but can be achieved under specific conditions. organic-chemistry.orgsemanticscholar.org For the synthesis of this compound, a precursor like 2-amino-5,6-dichlorobenzonitrile could theoretically undergo a selective exchange of the C-5 chlorine for fluorine. The success of such a reaction would depend on the relative activation of the C-5 and C-6 positions.

Recent advancements have shown that microwave irradiation can significantly enhance the yield and selectivity of halogen-exchange fluorination, while shortening reaction times by over 90% compared to conventional heating. researchgate.net

Table 2: Typical Conditions for Halex Reactions

| Fluoride Source | Solvent | Temperature (°C) | Application Example |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, Sulfolane | 150-250 | Conversion of 2,6-dichlorobenzonitrile to 2,6-difluorobenzonitrile. wikipedia.org |

| Caesium Fluoride (CsF) | DMF, NMP | 100-200 | Often used for less reactive substrates due to its higher solubility and reactivity. |

This table summarizes common reagents and conditions for halogen exchange reactions on aromatic systems.

Amination Reactions in the Derivatization of Halogenated Benzonitriles

The introduction of an amino group onto a halogenated benzonitrile precursor is a key step in many synthetic routes. This is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction, where a halogen atom is displaced by an ammonia source. The reaction is facilitated by the presence of electron-withdrawing groups (like the nitrile group and other halogens) which stabilize the negative charge of the Meisenheimer complex intermediate.

A well-established precedent is the preparation of 2-amino-6-fluorobenzonitrile (B142694), which can be synthesized by treating 2,6-difluorobenzonitrile with ammonia. This reaction involves the selective displacement of one of the activated fluorine atoms by the amino group. This same principle can be applied to a precursor like 2,5-dichloro-6-fluorobenzonitrile or 2,6-dichloro-5-fluorobenzonitrile, where one of the chlorine atoms would be selectively replaced by an amino group to form the target molecule. The selectivity of the amination (i.e., which halogen is replaced) depends on the electronic activation at each position.

Multi-step Convergent and Divergent Synthetic Routes

Several synthetic pathways can be envisioned, starting from different precursors and employing a sequence of the reactions discussed above.

Route 1: Late-Stage Chlorination: This route would begin with a commercially available or readily synthesized aminofluorobenzonitrile.

Start: 2-Amino-5-fluorobenzonitrile.

Reaction: Regioselective direct chlorination at the C-6 position using a mild chlorinating agent like N-chlorosuccinimide to install the final chlorine atom.

Route 2: Late-Stage Amination: This approach starts with a dihalogenated precursor.

Start: 2,5-Dichloro-6-fluorobenzonitrile.

Reaction: Selective nucleophilic aromatic substitution with an ammonia source to replace the chlorine at the C-2 position with an amino group. The regioselectivity would be driven by the combined electronic effects of the existing substituents.

Route 3: From Anthranilic Acid Derivatives: This route builds the benzonitrile from a substituted anthranilic acid, a strategy used for the synthesis of related compounds. chemicalbook.com

Start: A suitable 5-chloro-4-fluoroanthranilic acid derivative.

Diazotization: Conversion of the amino group to a diazonium salt.

Sandmeyer Reaction: Displacement of the diazonium group with a cyanide to form the nitrile.

Functional Group Interconversion: Re-introduction of the amino group at the C-2 position.

Solvent and Catalyst: In halogen exchange reactions, the use of phase transfer catalysts can improve reaction rates and yields, especially when using less soluble fluoride salts like KF. researchgate.net For amination reactions, the choice of a polar aprotic solvent like DMSO is crucial for solubilizing the reactants and facilitating the SₙAr mechanism.

Temperature Control: Many of the key reactions, such as direct halogenation and diazotization, require careful temperature control to prevent side reactions and the formation of impurities. Halex reactions, conversely, often require high temperatures (150-250 °C) to proceed at a reasonable rate. wikipedia.org

Reagent Stoichiometry: Precise control over the amount of reagent is essential. For instance, in direct chlorination, using a single equivalent of the chlorinating agent is necessary to avoid the formation of dichlorinated byproducts.

Systematic studies focusing on these parameters are essential to develop a robust and scalable synthesis for this compound.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Amino 6 Chloro 5 Fluorobenzonitrile

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 2-Amino-6-chloro-5-fluorobenzonitrile towards substitution reactions is complex due to the presence of both activating and deactivating groups.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is rendered electron-deficient by the powerfully electron-withdrawing nitrile group and the electronegative halogen atoms. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution, particularly involving the displacement of the chloride ion, which is a better leaving group than fluoride (B91410). The reaction is facilitated when the nucleophile attacks the carbon atom bearing the chlorine, with the negative charge of the intermediate Meisenheimer complex being stabilized by the nitrile group.

Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiolates, leading to the formation of a diverse range of substituted benzonitrile (B105546) derivatives. The reaction typically requires heat and is often carried out in a polar aprotic solvent.

Electrophilic Aromatic Substitution: Electrophilic substitution on this ring is challenging due to the cumulative deactivating effect of the nitrile and halogen substituents. However, the amino group is a potent activating group and strongly directs incoming electrophiles to the ortho and para positions. In this specific molecule, the position para to the amino group is occupied by the nitrile group, and one ortho position is blocked by the chloro group. Therefore, electrophilic attack is most likely to occur at the carbon atom ortho to the amino group (C3).

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NH₂ | C2 | Activating | Strongly Activating | Ortho, Para |

| -Cl | C6 | Deactivating | Weakly Deactivating | Ortho, Para |

| -F | C5 | Deactivating | Weakly Deactivating | Ortho, Para |

| -CN | C1 | Deactivating | Strongly Deactivating | Meta |

Typical electrophilic reactions like nitration, halogenation, or Friedel-Crafts reactions would proceed under harsh conditions, and the yield of the desired product may be affected by the steric hindrance and the electronic deactivation of the ring.

Oxidative and Reductive Transformations Involving Nitrile and Amino Groups

The nitrile and amino functionalities are readily susceptible to oxidative and reductive transformations, providing pathways to other important functional groups.

Transformations of the Nitrile Group: The nitrile group can be transformed via several key reactions:

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields a benzylamine (B48309) derivative, which is a valuable synthetic intermediate.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding benzamide (B126) (-CONH₂), while complete hydrolysis under more forceful conditions leads to the formation of a benzoic acid derivative (-COOH).

Transformations of the Amino Group: The primary amino group can undergo various transformations:

Oxidation: The amino group can be oxidized by various reagents, although this can sometimes lead to complex product mixtures.

Diazotization: A more controlled and synthetically useful transformation is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F).

Coupling Reactions and Metal-Catalyzed Processes

The presence of a halogen atom makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. bohrium.com The C-Cl bond in this compound can readily participate in such reactions. mdpi.comnih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. snnu.edu.cn

A typical Suzuki-Miyaura coupling reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) in a suitable solvent mixture like toluene/ethanol/water. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Amino-5-fluoro-6-phenylbenzonitrile |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-Amino-5-fluoro-6-(4-methoxyphenyl)benzonitrile |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | 2-Amino-5-fluoro-6-(thiophen-2-yl)benzonitrile |

The ortho disposition of the amino and nitrile groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. ossila.comsigmaaldrich.com These reactions involve the construction of a new ring by incorporating the amino and nitrile functionalities.

For example, heating this compound with a one-carbon component like formamide, triethyl orthoformate, or formic acid can lead to the formation of a 4-aminoquinazoline derivative. The reaction proceeds via initial formation of a formamidine (B1211174) intermediate from the amino group, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon, leading to ring closure. nih.gov This strategy is a cornerstone in medicinal chemistry for accessing the quinazoline (B50416) scaffold, which is present in numerous biologically active compounds. ossila.com Similarly, reaction with ketones can be used to synthesize aminoquinoline derivatives. ossila.comsigmaaldrich.com

Derivatization Strategies for Functional Group Interconversion

The existing functional groups on this compound can be readily converted into other functionalities to create a library of new compounds.

Derivatization of the Amino Group:

Acylation: The amino group can be easily acylated by reacting it with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amino group can be alkylated, though controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging.

Derivatization of the Nitrile Group: As discussed in section 3.2, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine. These transformations significantly alter the electronic and physical properties of the molecule and open up new avenues for further functionalization. For instance, the resulting carboxylic acid can be converted to esters or amides through standard condensation reactions.

Table 3: Summary of Functional Group Interconversions

| Starting Group | Reagents | Product Group | Reaction Type |

|---|---|---|---|

| -CN | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ | Reduction |

| -CN | H₃O⁺ or OH⁻, H₂O | -COOH | Hydrolysis |

| -CN | H₂O₂, base | -CONH₂ | Partial Hydrolysis |

| -NH₂ | NaNO₂, HCl (0°C) | -N₂⁺Cl⁻ | Diazotization |

| -NH₂ | Acyl Chloride, Base | -NHCOR | Acylation |

| -N₂⁺Cl⁻ | CuCl | -Cl | Sandmeyer Reaction |

Advanced Spectroscopic and Structural Analysis of 2 Amino 6 Chloro 5 Fluorobenzonitrile

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational analysis of substituted benzonitriles is a powerful tool for confirming molecular structure and understanding the influence of substituents on the benzene (B151609) ring. For 2-Amino-6-chloro-5-fluorobenzonitrile, the analysis relies on the characteristic frequencies of its functional groups and the phenyl ring vibrations.

A complete vibrational analysis for this compound is best achieved by combining experimental FT-IR and FT-Raman data with theoretical calculations, such as Density Functional Theory (DFT). nih.gov Normal Coordinate Analysis (NCA) is then used to provide unambiguous assignments for the observed vibrational bands based on the potential energy distribution (PED). nih.govresearchgate.net

While a dedicated study for this compound is not extensively available, detailed analyses of closely related molecules like 2-amino-5-chlorobenzonitrile (B58002) and 2-amino-4-chlorobenzonitrile (B1265954) provide a robust framework for assigning its fundamental modes. nih.govresearchgate.net The vibrational modes can be categorized as phenyl ring vibrations and substituent group vibrations.

The phenyl ring vibrations include C-H stretching, C-C stretching, in-plane C-H bending, and out-of-plane C-H bending. The substituent vibrations originate from the amino (-NH₂), cyano (-C≡N), chloro (-Cl), and fluoro (-F) groups. The table below presents the expected vibrational assignments for this compound, extrapolated from studies on analogous compounds.

Table 1: Detailed Vibrational Assignments for this compound

| Frequency (cm⁻¹) | Assignment (ν: stretching, δ: in-plane bending, γ: out-of-plane bending, τ: torsion) |

|---|---|

| ~3450 | ν(NH₂) asymmetric stretching |

| ~3360 | ν(NH₂) symmetric stretching |

| ~3080 | ν(C-H) aromatic stretching |

| ~2225 | ν(C≡N) stretching |

| ~1620 | δ(NH₂) scissoring |

| ~1580 | ν(C-C) ring stretching |

| ~1480 | ν(C-C) ring stretching |

| ~1320 | ν(C-N) stretching |

| ~1250 | ν(C-F) stretching |

| ~1160 | δ(C-H) in-plane bending |

| ~840 | γ(C-H) out-of-plane bending |

| ~780 | ν(C-Cl) stretching |

| ~580 | δ(C-C-C) ring in-plane deformation |

Data extrapolated from analyses of similar benzonitrile (B105546) derivatives. nih.govresearchgate.netresearchgate.net

The vibrational spectra are largely defined by the characteristic absorption bands of the functional groups attached to the aromatic ring.

Amino Group (-NH₂): The amino group is identified by two distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. An in-plane scissoring deformation mode (δNH₂) typically appears around 1620 cm⁻¹. researchgate.net

Cyano Group (-C≡N): The cyano group presents one of the most characteristic bands in the spectrum. The C≡N stretching vibration is observed as a strong, sharp band in the 2220-2240 cm⁻¹ range. researchgate.net Its intensity in Raman spectra is particularly strong due to the high polarizability of the triple bond. researchgate.net The position and intensity of this band can be influenced by electronic effects of other substituents on the ring. researchgate.net

Halogen Groups (-F and -Cl): The carbon-halogen stretching vibrations are found in the fingerprint region of the infrared spectrum. The C-F stretching vibration is expected to appear as a strong band, typically in the 1200-1300 cm⁻¹ range for aromatic fluorides. derpharmachemica.com The C-Cl stretching vibration is observed at a lower frequency, generally in the 700-800 cm⁻¹ region, and is often coupled with other modes. researchgate.netanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in the molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amino group protons.

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is generally expected in the 4.0-6.0 ppm range.

Aromatic Protons: There are two protons on the aromatic ring at positions 3 and 4.

The proton at C3 (H-3) is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -F and -CN groups.

The proton at C4 (H-4) is meta to the -NH₂ and -Cl groups and ortho to the -F group. Due to the strong shielding effect of the ortho -NH₂ group, the H-3 signal is expected to be upfield relative to H-4. The H-4 signal will be shifted downfield due to the deshielding effect of the ortho -F atom. Both signals will appear as doublets due to coupling with each other (ortho coupling, J ≈ 8-9 Hz) and may show further smaller couplings to the fluorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 4.0 - 6.0 | Broad Singlet | - |

| H-3 | 6.6 - 6.8 | Doublet of doublets | ³J(H-H) ≈ 8-9; ⁴J(H-F) ≈ 1-3 |

Predicted values are based on established substituent effects and data from analogous compounds. chemicalbook.com

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are heavily influenced by the nature and position of the substituents. The signals will also exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Nitrile Carbon (-C≡N): This carbon typically resonates in the 115-120 ppm range. ucl.ac.uk

Aromatic Carbons:

C1 (-CN): The carbon bearing the cyano group will be found around 95-105 ppm.

C2 (-NH₂): The amino group's strong shielding effect will shift this carbon's signal significantly upfield, likely in the 150-155 ppm range.

C3 & C4: These carbons bearing protons will resonate in the typical aromatic region of 110-135 ppm.

C5 (-F): The carbon directly attached to fluorine will show a large C-F coupling constant (¹J(C-F) ≈ 240-250 Hz) and will resonate at a highly downfield position, typically >160 ppm. rsc.org

C6 (-Cl): The carbon attached to chlorine will be found around 125-135 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C1 (-CN) | 95 - 105 | Small |

| C2 (-NH₂) | 150 - 155 | Small |

| C3 | 110 - 115 | ³J(C-F) ≈ 5-10 Hz |

| C4 | 125 - 130 | ²J(C-F) ≈ 20-25 Hz |

| C5 (-F) | >160 | ¹J(C-F) ≈ 240-250 Hz |

| C6 (-Cl) | 125 - 135 | ²J(C-F) ≈ 20-25 Hz |

Predicted values are based on established substituent effects and data from analogous compounds. rsc.org

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-4, ³J(F-H) ≈ 5-7 Hz) and the meta proton (H-3, ⁴J(F-H) ≈ 1-3 Hz). chemicalbook.com This analysis provides direct confirmation of the fluorine's position on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. technologynetworks.com When a molecule absorbs light, its electrons are promoted from a ground state to a higher energy excited state. up.ac.za The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring, which contains π electrons. The presence of the amino (-NH2), chloro (-Cl), fluoro (-F), and cyano (-CN) substituents on the aromatic ring influences the energy of the molecular orbitals and, consequently, the wavelengths of absorption.

The absorption of UV radiation in organic molecules with π systems is typically dominated by two types of transitions: π → π* and n → π*. masterorganicchemistry.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* absorptions. For a substituted benzonitrile, these transitions are expected to be intense.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the amino and cyano groups, is promoted to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Should experimental data be acquired, it would be presented in a format similar to the following hypothetical table:

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Tentative Assignment |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Ethanol | Data not available | Data not available | n → π* |

| Cyclohexane | Data not available | Data not available | π → π* |

X-ray Crystallography for Solid-State Structural Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-CN) and the halogen atoms can act as acceptors. This could lead to the formation of intricate hydrogen-bonded networks, significantly influencing the crystal's stability.

Halogen–Halogen Interactions: Interactions involving the chlorine and fluorine atoms are also plausible. acs.orgucl.ac.uk These can range from repulsive to attractive and play a crucial role in the solid-state architecture of halogenated organic compounds. researchgate.netdntb.gov.uaacs.org

π–π Stacking: The aromatic rings can interact through π–π stacking, where the electron clouds of adjacent rings align. These interactions are fundamental in the packing of many aromatic compounds.

X-ray crystallography provides a static picture of the molecule's conformation in the solid state. mdpi.com For this compound, this would reveal the planarity of the benzonitrile ring and the orientation of the substituent groups. Analysis of the torsional angles between the plane of the aromatic ring and the substituents would be of particular interest. While molecules can be flexible in solution, the crystalline state often traps a specific, low-energy conformation, offering a precise snapshot of its geometric preferences. nih.gov

If a crystal structure were determined, the key crystallographic data would be summarized as shown in the template below:

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C7H4ClFN2 |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

Theoretical and Computational Chemistry Investigations of 2 Amino 6 Chloro 5 Fluorobenzonitrile

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For 2-Amino-6-chloro-5-fluorobenzonitrile, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing chloro, fluoro, and cyano groups are expected to lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO energy gap, indicating potential for significant intramolecular charge transfer and enhanced chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Note: These are estimated values based on computational studies of similar aminobenzonitrile derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map is expected to show a high negative potential around the nitrogen atom of the cyano group and the fluorine atom, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group are expected to exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis can thus provide crucial insights into the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. orientjchem.org These properties are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter used to quantify the NLO response of a molecule.

The molecular structure of this compound, with its donor (amino) and acceptor (cyano, chloro, fluoro) groups on a benzene (B151609) ring, suggests that it may possess notable NLO properties. Computational methods can be used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. Theoretical studies on similar compounds have shown that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. researchgate.net

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | 3 - 5 Debye |

| Polarizability (α) | 15 - 20 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 5 - 10 x 10⁻³⁰ esu |

Note: These values are estimations based on theoretical calculations of analogous substituted benzonitriles.

Computational Spectroscopic Simulations (IR, Raman, NMR, UV-Vis) for Comparative Analysis

Computational methods can simulate various types of molecular spectra, providing a powerful tool for the interpretation and assignment of experimental data. For this compound, theoretical simulations of its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed.

The theoretical IR and Raman spectra can be calculated from the vibrational frequencies obtained through DFT calculations. nih.gov These simulations help in assigning the observed vibrational bands to specific molecular motions. Key vibrational modes for this molecule would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-Cl and C-F stretching vibrations.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. modgraph.co.uk These calculated shifts are valuable for assigning the signals in experimental NMR spectra.

The electronic transitions and the corresponding UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. tandfonline.com This analysis provides insights into the electronic excitations within the molecule, which are often related to charge transfer processes.

Table 4: Predicted Key Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| IR Spectroscopy | N-H stretching: ~3300-3500 cm⁻¹C≡N stretching: ~2230 cm⁻¹C-Cl stretching: ~700-800 cm⁻¹C-F stretching: ~1200-1300 cm⁻¹ |

| Raman Spectroscopy | Strong C≡N stretching band |

| ¹H NMR Spectroscopy | Aromatic protons: ~6.5-7.5 ppmAmino protons: ~4.0-5.0 ppm |

| ¹³C NMR Spectroscopy | Cyano carbon: ~115-120 ppmCarbon attached to Fluorine: ~150-160 ppm (with C-F coupling)Carbon attached to Chlorine: ~125-135 ppm |

| UV-Vis Spectroscopy | Absorption maxima (λmax): ~250-350 nm (due to π → π* and n → π* transitions) |

Note: These are predicted values based on computational studies of similar molecules and characteristic group frequencies.

Reaction Mechanism Studies through Computational Pathways

Due to the absence of direct computational studies on the reaction mechanisms of this compound, this section will explore theoretically plausible reaction pathways. This exploration is based on established principles of organic chemistry and computational studies of analogous substituted aminobenzonitriles and fluoroarenes. The primary reactive sites on this compound are the aromatic ring, the amino group, and the cyano group, with the substituents (-NH2, -Cl, -F) significantly influencing the molecule's reactivity.

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH2) is a potent activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com In this compound, the positions ortho and para to the amino group are already substituted. However, the directing effects of the substituents can be analyzed to predict the most likely sites for electrophilic attack.

Directing Effects of Substituents:

-NH2 (Amino): Strongly activating, ortho, para-directing.

-F (Fluoro): Weakly deactivating, ortho, para-directing.

-Cl (Chloro): Deactivating, ortho, para-directing.

-CN (Cyano): Strongly deactivating, meta-directing.

Considering the positions relative to the powerful amino group, the open ortho position (C3) is a potential site for electrophilic attack. Computational studies on similar systems often involve calculating the energies of the sigma-complex intermediates to determine the most favorable reaction pathway. epa.govnih.govresearchgate.net

A hypothetical reaction coordinate diagram for the bromination of this compound at the C3 position is presented below. The activation energies are illustrative and based on typical values for electrophilic aromatic substitution reactions of activated aromatic rings.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Br2 | 0.0 |

| Transition State 1 | Formation of Sigma Complex | +15.2 |

| Intermediate | Sigma Complex (Wheland Intermediate) | +8.5 |

| Transition State 2 | Deprotonation | +10.1 |

| Products | 2-Amino-3-bromo-6-chloro-5-fluorobenzonitrile + HBr | -5.7 |

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the aromatic ring suggests the possibility of nucleophilic aromatic substitution (SNAr). For SNAr to occur, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. In this compound, the cyano group is a strong electron-withdrawing group.

Computational studies on SNAr reactions of fluoroarenes have elucidated two primary mechanisms: a stepwise mechanism involving a Meisenheimer complex and a concerted mechanism. nih.gov The preferred pathway is dependent on the substrate, nucleophile, and solvent.

A hypothetical computational study could investigate the reaction of this compound with a nucleophile, such as methoxide (CH3O-). The calculations would focus on the activation barriers for the formation of the Meisenheimer intermediate and the subsequent departure of the fluoride (B91410) ion.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Formation of Meisenheimer Complex) | 22.8 |

| Energy of Meisenheimer Complex (relative to reactants) | 16.3 |

| Activation Energy (Fluoride Elimination) | 5.1 |

| Overall Reaction Energy |

Reactions Involving the Amino Group

The amino group itself can undergo various reactions. One such reaction is diazotization, where the amino group is converted to a diazonium salt. This transformation is crucial as the diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles. nih.gov

Computational studies can model the mechanism of diazotization, which involves the reaction of the amino group with nitrous acid. The reaction proceeds through a series of protonation and dehydration steps.

Furthermore, the basicity of the amino group can be studied computationally. The presence of electron-withdrawing groups (-Cl, -F, -CN) is expected to decrease the basicity of the amino group compared to aniline. chemistrysteps.com

| Compound | Proton Affinity (kcal/mol) |

|---|---|

| Aniline | 215.3 |

| This compound | 205.8 |

The lower hypothetical proton affinity for this compound reflects the reduced electron density on the nitrogen atom due to the inductive effects of the halogen and cyano substituents.

Strategic Utilization of 2 Amino 6 Chloro 5 Fluorobenzonitrile As a Chemical Building Block

Precursor in Heterocyclic System Synthesis

The ortho-positioning of the amino and nitrile groups in 2-amino-6-chloro-5-fluorobenzonitrile facilitates its use in cyclization reactions to form various heterocyclic frameworks. The presence of the chloro and fluoro substituents further influences the reactivity and properties of the resulting compounds.

Quinazolines and quinazolinones are prominent heterocyclic scaffolds found in numerous biologically active compounds and approved pharmaceuticals. mdpi.comnih.govresearchgate.net this compound serves as a key starting material for the synthesis of quinazoline (B50416) and quinazolinone derivatives.

One common synthetic strategy involves the reaction of 2-aminobenzonitriles with various reagents to construct the pyrimidine (B1678525) ring of the quinazoline system. For instance, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid, can yield 2-amino-4-iminoquinazolines. mdpi.com Furthermore, tandem reactions catalyzed by transition metals, such as ruthenium, can directly transform 2-aminobenzonitriles into quinazolinones using an alcohol-water system. rsc.org The presence of the chloro and fluoro groups on the benzonitrile (B105546) starting material allows for the introduction of these halogens into specific positions of the final quinazoline or quinazolinone core, which can be crucial for modulating the biological activity of the molecule.

The following table provides examples of reaction conditions for the synthesis of quinazoline derivatives from 2-aminobenzonitriles:

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type |

| 2-Aminobenzonitrile (B23959) | N-Benzyl Cyanamide | Hydrochloric Acid | 2-Amino-4-iminoquinazoline |

| 2-Aminobenzonitrile | Alcohol-Water | Ruthenium(II) complex | Quinazolinone |

This table illustrates general synthetic routes to quinazoline frameworks from 2-aminobenzonitrile precursors.

While direct synthesis of oxazoline (B21484) derivatives from this compound is not extensively documented in the provided context, a related compound, 2-amino-5-fluorobenzonitrile (B1271947), is known to react with aminoethanol derivatives in the presence of a zinc chloride catalyst to yield oxazoline ligands. ossila.com These ligands have been utilized in copper-catalyzed enantioselective nitroaldol reactions. ossila.com This suggests a potential pathway for this compound to be used in the synthesis of novel chiral oxazoline ligands, where the electronic and steric properties would be modified by the additional chloro substituent.

The formation of indazole ring systems often involves the cyclization of ortho-substituted anilines. While the direct conversion of this compound to an indazole was not detailed in the provided search results, the inherent reactivity of the ortho-amino and cyano groups presents a plausible route for such transformations. Annulation reactions, which involve the formation of a new ring onto an existing one, could potentially be employed. For example, a reaction sequence might involve the transformation of the nitrile group into a functionality that can then react with the adjacent amino group to close the five-membered indazole ring.

Role in the Design and Synthesis of Advanced Ligands

The functional groups present in this compound make it an attractive scaffold for the design and synthesis of advanced ligands for various catalytic applications.

The amino and nitrile groups of this compound can serve as coordination sites for metal ions, forming the basis of new ligand scaffolds. The electronic properties of the ligand can be fine-tuned by the electron-withdrawing effects of the chloro and fluoro substituents. As mentioned previously, the related 2-amino-5-fluorobenzonitrile is a precursor for oxazoline ligands used in catalysis. ossila.com Similarly, this compound could be incorporated into more complex ligand architectures, potentially leading to catalysts with enhanced activity, selectivity, or stability in various organometallic transformations.

Intermediate for the Construction of Complex Organic Architectures

Beyond its direct use in forming specific heterocyclic systems, this compound is a valuable intermediate for building more elaborate and complex organic molecules. The multiple functional groups provide handles for a variety of chemical modifications and extensions.

The amino group can be acylated, alkylated, or diazotized, allowing for the introduction of a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. The chloro and fluoro groups can also participate in nucleophilic aromatic substitution reactions under certain conditions, enabling the introduction of other functional groups onto the aromatic ring. This versatility allows chemists to strategically use this compound as a foundational piece in multi-step syntheses of complex target molecules with potential applications in fields such as pharmaceuticals and materials science. ossila.comnih.gov

Construction of Polycyclic Aromatic Systems

The ortho-disposed amino and nitrile functionalities on the this compound backbone make it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine ring. These polycyclic aromatic structures are prevalent in a vast array of biologically active compounds.

A notable application of a closely related derivative is in the synthesis of a novel class of antibacterial agents possessing a pyrido[1,2-c]pyrimidine-1,3-dione core. nih.govnih.gov An optimized total synthesis has been developed for the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure. nih.govnih.gov This complex synthesis underscores the utility of substituted aminobenzonitriles in constructing intricate, biologically relevant scaffolds. The key step in forming the polycyclic system is a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine (B1258497) core. nih.govnih.gov This bicyclic system serves as a versatile scaffold for a family of compounds that exhibit potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. nih.govnih.gov

The general reactivity of 2-aminobenzonitriles in forming quinazoline derivatives further highlights the potential of this compound in this area. ossila.com Quinazolines are a class of bicyclic heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimalarial properties. ossila.com The synthesis of quinazoline-based multi-kinase inhibitors, such as those targeting FLT3 and AURKA/B for the treatment of acute myeloid leukemia (AML) and solid tumors, often involves precursors with similar functionalities. nih.gov

Table 1: Examples of Polycyclic Aromatic Systems Derived from Aminobenzonitrile Precursors

| Precursor Type | Resulting Polycyclic System | Biological Relevance |

| Substituted Aminobenzonitrile | Pyrido[1,2-c]pyrimidine | Antibacterial Agents nih.govnih.gov |

| 2-Aminobenzonitrile | Quinazoline | Anticancer, Antimalarial ossila.com |

| Substituted Quinazoline | Multi-kinase Inhibitors | AML and Solid Tumor Treatment nih.gov |

Applications as a Fluorinated Building Block in Diverse Synthetic Campaigns

This versatile chemical serves as a crucial intermediate in the pharmaceutical and agrochemical industries. chemimpex.com Its fluorine substitution enhances reactivity and selectivity, making it a valuable component in medicinal chemistry for the development of novel therapeutics, including anti-cancer agents. chemimpex.com

In the realm of agrochemicals, fluorinated compounds play a significant role in the development of effective herbicides and pesticides. chemimpex.com The strategic placement of fluorine can lead to increased efficacy and selectivity of these agents. The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, often utilizes fluorinated precursors. nih.gov

Furthermore, the development of small molecule kinase inhibitors frequently employs fluorinated heterocyclic scaffolds to achieve potent and selective inhibition. ed.ac.uk The synthesis of such inhibitors often relies on the availability of versatile fluorinated building blocks. While direct synthetic applications of this compound in this specific context are not extensively documented in publicly available literature, its structural motifs are highly relevant to the design of next-generation kinase inhibitors. The combination of the amino, chloro, fluoro, and nitrile groups provides multiple handles for diversification and optimization of lead compounds in drug discovery campaigns.

Table 2: Potential Applications of this compound as a Fluorinated Building Block

| Industry | Application Area | Rationale for Use |

| Pharmaceutical | Drug Discovery (e.g., Kinase Inhibitors) | Introduction of fluorine to enhance metabolic stability and binding affinity. chemimpex.comed.ac.uk |

| Agrochemical | Pesticide and Herbicide Synthesis | Incorporation of fluorine to improve efficacy and selectivity. chemimpex.comnih.gov |

| Materials Science | Specialty Chemicals | Utilized in creating materials with specific properties for applications like coatings and polymers. |

Q & A

Q. What are the key considerations for synthesizing 2-amino-6-chloro-5-fluorobenzonitrile in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential halogenation and amination steps. For fluorinated benzonitriles, direct fluorination via Balz-Schiemann reactions or nucleophilic substitution (e.g., using KF in polar aprotic solvents) is common. Chlorination may employ chlorinating agents like Cl₂ or SO₂Cl₂ under controlled conditions. Amination can be achieved via catalytic hydrogenation of nitro precursors or Buchwald-Hartwig coupling for aromatic amines. Purity validation through HPLC (>95%) and structural confirmation via ¹⁹F/¹H NMR is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments and substituent positions (e.g., para/ortho coupling for fluorine).

- FT-IR : Confirm nitrile (C≡N) stretch near 2220–2260 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F. Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What stability precautions are necessary for storing this compound?

Methodological Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, strong acids/bases, and UV light. Monitor degradation via periodic TLC or LC-MS to detect byproducts like carboxylic acids or dehalogenated species .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the halogenation of benzonitrile derivatives like this compound?

Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Fluorination : Use directing meta-substituents (e.g., –NH₂) to control fluorine placement.

- Chlorination : Leverage steric effects (e.g., bulky substituents) to favor para/ortho positions. Computational tools (e.g., Hammett σ constants) predict reactivity trends. Validate with kinetic studies and X-ray crystallography .

Q. How should contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:

- Reproducibility Checks : Ensure consistent reaction conditions (temperature, solvent purity).

- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals.

- Isotopic Labeling : Track fluorine/chlorine positions via ¹⁹F/³⁵Cl NMR or isotopic analogs. Cross-validate with independent synthetic routes (e.g., alternative halogenation sequences) .

Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura or Ullmann couplings to assess activation barriers.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- QSAR Models : Correlate substituent electronic parameters (σ, π) with catalytic efficiency. Validate experimentally using kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.